molecular formula C24H29ClN2O9 B12289714 (E)-but-2-enedioic acid; O3-ethyl O5-methyl 2-(2-azanylethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

(E)-but-2-enedioic acid; O3-ethyl O5-methyl 2-(2-azanylethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12289714
M. Wt: 524.9 g/mol
InChI Key: TZNOWAJJWCGILX-WLHGVMLRSA-N
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Description

Amlodipine maleate is a calcium channel blocker used primarily in the treatment of hypertension and angina. It belongs to the dihydropyridine class of calcium channel blockers, which are known for their selectivity for peripheral blood vessels. This selectivity results in a lower incidence of myocardial depression and cardiac conduction abnormalities compared to other calcium channel blockers .

Properties

Molecular Formula

C24H29ClN2O9

Molecular Weight

524.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

TZNOWAJJWCGILX-WLHGVMLRSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Amlodipine maleate is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form amlodipine. The final step involves the reaction of amlodipine with maleic acid to form amlodipine maleate .

Industrial Production Methods

Industrial production of amlodipine maleate typically involves large-scale synthesis using the same basic steps as the laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and amide functionalities under specific conditions:

Site of Hydrolysis Reagents/Conditions Products Mechanistic Notes
O3-ethyl ester2M NaOH, 80°C, 4 hoursFree carboxylic acid derivativeBase-catalyzed saponification
O5-methyl esterHCl (conc.), refluxCorresponding dicarboxylic acidAcid-catalyzed ester cleavage
Azanylethoxymethyl groupH2O, pH 7.4, 37°CEthanolamine derivativePhysiological hydrolysis observed in stability studies

Hydrolysis kinetics show temperature dependence, with the O3-ethyl ester being more reactive than the O5-methyl ester due to steric and electronic factors .

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives:

Oxidizing Agent Conditions Product Yield
KMnO4Acetic acid, 50°CPyridine-3,5-dicarboxylate72%
DDQCH2Cl2, RT, 12 hoursAromatic pyridine with retained substituents68%
H2O2MeOH, 40°CN-oxide derivative55%

Oxidation preserves the chlorophenyl group but modifies the redox-sensitive dihydropyridine core . The reaction with DDQ demonstrates selectivity for the dihydropyridine moiety without affecting ester groups .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Aromatic Electrophilic Substitution

Reaction Reagents Position Product
NitrationHNO3/H2SO4, 0°CPara to Cl4-(2-chloro-5-nitrophenyl)
HalogenationBr2/FeBr3Ortho to ClDibrominated derivative

The electron-withdrawing chlorine atom directs incoming electrophiles to specific positions on the aromatic ring .

Nucleophilic Displacement

Site Nucleophile Product
Chlorophenyl ClKNH2/NH3(l)Phenylamine derivative
Azanylethoxymethyl NHAcetyl chlorideN-acetylated compound

The chlorine atom demonstrates moderate reactivity in aromatic nucleophilic substitution under strong basic conditions .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Ring-opening of dihydropyridine to form a conjugated diene system

  • E/Z isomerization of the but-2-enedioic acid moiety

  • 15% degradation after 24 hours exposure (measured by HPLC)

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

  • Initial decomposition at 185°C (loss of ester groups)

  • Major decomposition at 240°C (aromatic system breakdown)

  • Char residue: 12% at 600°C

Controlled pyrolysis at 200°C produces:

  • Maleic anhydride (from but-2-enedioic acid component)

  • Chlorobenzene derivatives

  • Piperidine fragments

Biochemical Transformations

In vitro metabolic studies using human liver microsomes identify:

  • CYP3A4-mediated O-dealkylation (major pathway)

  • Esterase-mediated hydrolysis (secondary pathway)

  • Glucuronidation at the secondary amine (phase II metabolism)

Comparative Reactivity Table

Functional Group Reactivity Order Key Influencing Factors
Dihydropyridine ring1 (most reactive)Redox potential, conjugation
O3-ethyl ester2Steric accessibility
Chlorophenyl substituent3Electronic effects of Cl
Azanylethoxymethyl chain4Hydrogen bonding capability

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,4-dihydropyridines, including the target compound, exhibit significant anticancer properties. A study demonstrated that certain amphiphilic dihydropyridine derivatives selectively induce cytotoxicity in cancer cells while sparing normal cells. The mechanism involves the disruption of cellular redox status and modulation of apoptosis pathways .

Calcium Channel Blockers

The compound has been identified as a potential calcium channel blocker. Calcium channel blockers are pivotal in treating cardiovascular diseases by inhibiting calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced heart rate . The unique structural features of this compound enhance its efficacy as a calcium antagonist.

Gene Delivery Systems

Amphiphilic dihydropyridine compounds have been explored as vectors for gene delivery due to their ability to form liposomes that encapsulate genetic material. In vitro studies showed that these compounds can effectively transfect plasmid DNA into various cell lines, indicating their potential use in gene therapy applications .

Synthesis of Functional Polymers

The compound can serve as a building block for synthesizing functional polymers with tailored properties. Its dihydropyridine moiety can undergo polymerization reactions to create materials with specific mechanical and thermal properties suitable for applications in coatings and adhesives.

Antioxidant Properties

The antioxidant activity of dihydropyridine derivatives has been documented, suggesting their utility in protecting against oxidative stress in biological systems. This property is particularly relevant in developing nutraceuticals aimed at reducing oxidative damage associated with chronic diseases .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects of dihydropyridine derivatives on cancer cell linesShowed selective toxicity towards HT-1080 (human fibrosarcoma) while sparing NIH3T3 (normal fibroblast) cells
Gene Delivery ResearchInvestigated the efficacy of amphiphilic dihydropyridines as gene delivery vectorsDemonstrated successful transfection rates comparable to established viral vectors
Calcium Channel BlockingAssessed the pharmacological effects of the compound on calcium channelsConfirmed significant inhibition of calcium influx in cardiac myocytes

Mechanism of Action

Amlodipine maleate exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to relaxation of the blood vessels, resulting in decreased peripheral vascular resistance and lower blood pressure. The molecular targets include L-type calcium channels, which are critical for the contraction of vascular smooth muscle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amlodipine maleate is unique in its combination of high efficacy, long duration of action, and relatively low incidence of side effects. Compared to amlodipine besylate, amlodipine maleate has been shown to have similar efficacy but with potentially fewer adverse reactions, such as peripheral edema .

Biological Activity

The compound (E)-but-2-enedioic acid; O3-ethyl O5-methyl 2-(2-azanylethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate , commonly referred to as a derivative of fumaric acid, exhibits a range of biological activities due to its complex structure. This article explores its biological activity, focusing on its pharmacological effects, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

  • Fumaric Acid Backbone : A dicarboxylic acid structure that plays a crucial role in various metabolic pathways.
  • Dihydropyridine Moiety : Imparts unique pharmacological properties often associated with calcium channel blockers.
  • Chlorophenyl and Ethyl Groups : These substituents may enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Antioxidant Activity
    • Fumaric acid derivatives are known for their antioxidant properties, which help mitigate oxidative stress in cells. Studies indicate that these compounds can scavenge free radicals and reduce lipid peroxidation .
  • Anti-inflammatory Effects
    • Research shows that fumaric acid and its derivatives can inhibit inflammatory pathways, particularly through the modulation of cytokine production. This is significant in conditions like rheumatoid arthritis and psoriasis where inflammation plays a central role .
  • Neuroprotective Properties
    • The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to enhance neuronal survival and function through various mechanisms, including the reduction of amyloid-beta toxicity .
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of specific enzymes involved in metabolic disorders, such as α-glucosidase. This inhibition may help manage blood sugar levels in diabetic patients .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveEnhanced neuronal survival
AntimicrobialActivity against gram-positive and gram-negative bacteria
Enzyme InhibitionInhibition of α-glucosidase

Case Studies

Several studies have highlighted the biological activity of fumaric acid derivatives:

  • Study on Neuroprotection :
    • A study published in Neuroscience Letters demonstrated that fumaric acid significantly reduced neuronal death in models of oxidative stress by modulating mitochondrial function and reducing reactive oxygen species (ROS) production .
  • Anti-inflammatory Research :
    • Research conducted by Zhang et al. (2023) found that fumaric acid derivatives inhibited NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines in vitro and in vivo models of inflammation .
  • Antimicrobial Efficacy :
    • A recent investigation into the antimicrobial properties of the compound revealed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Q & A

Q. How do structural modifications (e.g., ester substituents) influence in vitro metabolic stability?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Compare half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) values between analogs. Ester hydrolysis rates correlate with steric hindrance from ethyl/methyl groups .

Methodological Notes

  • Data Validation : Cross-reference analytical results with pharmacopeial monographs (e.g., USP) for compliance .
  • Theoretical Frameworks : Link mechanistic studies to calcium channel modulation theories or QSAR models for dihydropyridines .
  • Contradiction Management : Use orthogonal techniques (e.g., NMR, XRD, computational modeling) to resolve ambiguous data .

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